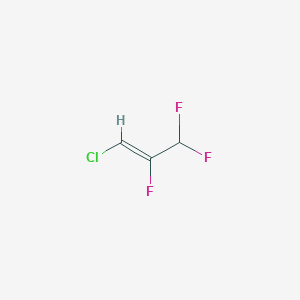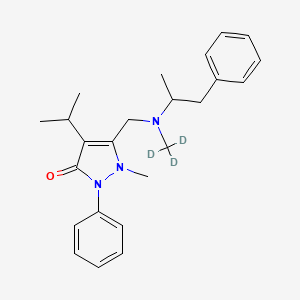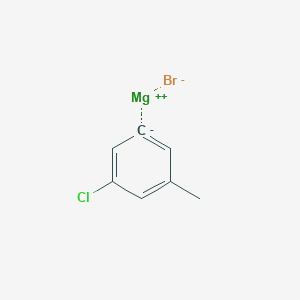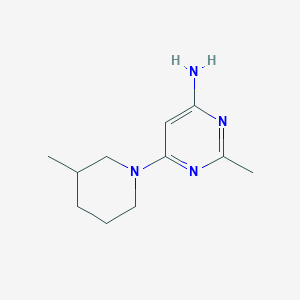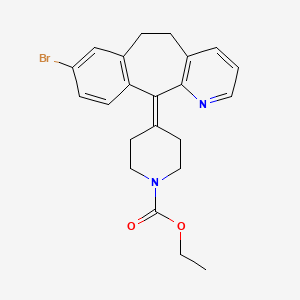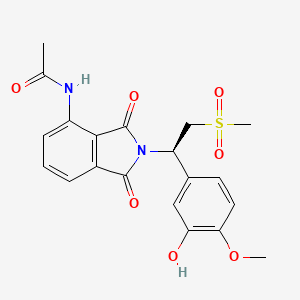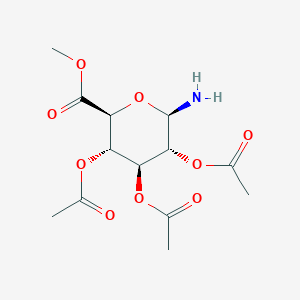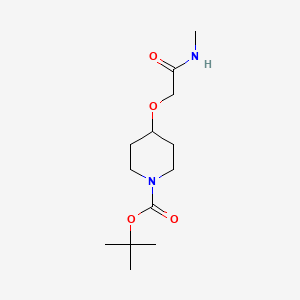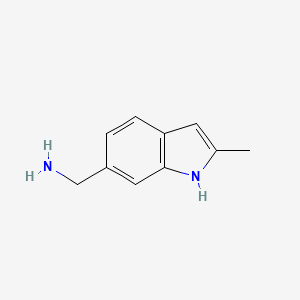
5-Ethyl-3-(1-methylethyl)-2-Nonanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3-(1-methylethyl)-2-Nonanol is an organic compound belonging to the class of alcohols It is a branched-chain alcohol with a nonane backbone, featuring ethyl and isopropyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(1-methylethyl)-2-Nonanol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where a Grignard reagent (such as ethylmagnesium bromide) reacts with a suitable aldehyde or ketone to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often carried out under high pressure and temperature, using a metal catalyst such as palladium or platinum. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-3-(1-methylethyl)-2-Nonanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, phosphorus tribromide (PBr3) for converting to a bromide.
Major Products Formed
Oxidation: Formation of 5-Ethyl-3-(1-methylethyl)-2-Nonanone or 5-Ethyl-3-(1-methylethyl)-2-Nonanal.
Reduction: Formation of 5-Ethyl-3-(1-methylethyl)-2-Nonane.
Substitution: Formation of 5-Ethyl-3-(1-methylethyl)-2-Nonyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3-(1-methylethyl)-2-Nonanol has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Ethyl-3-(1-methylethyl)-2-Nonanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and activity. The compound’s hydrophobic alkyl chain can also affect its interaction with lipid membranes and other hydrophobic environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-2-Nonanol: Lacks the isopropyl group, resulting in different physical and chemical properties.
3-(1-Methylethyl)-2-Nonanol: Lacks the ethyl group, leading to variations in reactivity and applications.
2-Nonanol: A simpler structure without the ethyl and isopropyl substituents, used as a reference compound in studies.
Uniqueness
5-Ethyl-3-(1-methylethyl)-2-Nonanol is unique due to its specific combination of substituents, which confer distinct physical, chemical, and biological properties. Its branched structure can influence its reactivity, solubility, and interactions with other molecules, making it valuable for various applications.
Eigenschaften
Molekularformel |
C14H30O |
|---|---|
Molekulargewicht |
214.39 g/mol |
IUPAC-Name |
5-ethyl-3-propan-2-ylnonan-2-ol |
InChI |
InChI=1S/C14H30O/c1-6-8-9-13(7-2)10-14(11(3)4)12(5)15/h11-15H,6-10H2,1-5H3 |
InChI-Schlüssel |
GITRYWXMOMZCFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC(C(C)C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)


